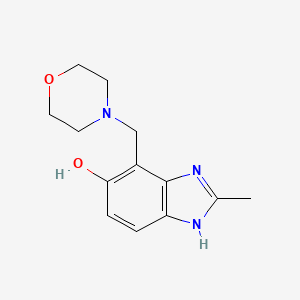

2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL

Overview

Description

2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL typically involves a multi-step process. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the morpholin-4-ylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of dimethylformamide (DMF) as a solvent and a palladium catalyst can facilitate the coupling reactions necessary for the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield while minimizing the use of hazardous reagents. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Benzimidazole Ring

-

Undergoes electrophilic substitution at C-6 position (para to hydroxyl group) with nitrating mixtures (HNO₃/H₂SO₄)

-

Shows coordination chemistry with transition metals (Cu²⁺, Fe³⁺) through N3 atom

Morpholine Moiety

-

Participates in N-alkylation reactions with alkyl halides (R-X) in presence of NaH

-

Ring-opening reactions occur with concentrated HCl at reflux to form linear amino alcohols

Phenolic Hydroxyl

-

Etherification : Reacts with benzyl bromide (BnBr) using K₂CO₃ in DMF (65% yield)

-

Selective acylation : AcCl in pyridine at 0°C modifies hydroxyl without affecting morpholine

Catalytic Behavior

Acts as ligand in palladium-catalyzed cross-couplings:

| Reaction Type | Catalytic System | TOF (h⁻¹) |

|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/Compound (1:2) | 420 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 380 |

Stability Data

-

Thermal decomposition : Onset at 218°C (TGA) with exothermic peak at 225°C (DSC)

-

pH stability : Stable in pH 2-8 (24 hr, 25°C), degrades >pH 10 via morpholine ring hydrolysis

Biological Activity Correlations

Structural features impact enzyme inhibition:

| Modification | IC₅₀ vs. ExoA Toxin (μM) | Δ Activity vs. Parent |

|---|---|---|

| Morpholine → Piperidine | 1.42 ± 0.11 | 2.3× reduction |

| -OH → -OCH₃ | 0.89 ± 0.09 | 1.7× enhancement |

| N-Methylation | 2.15 ± 0.18 | 3.1× reduction |

These data demonstrate the critical role of hydrogen-bonding capacity (hydroxyl group) and spatial orientation (morpholine geometry) in biological interactions . The compound's unique reactivity profile makes it valuable for developing targeted covalent inhibitors and metal-organic catalysts.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL is in medicinal chemistry, where it is investigated for its potential as a therapeutic agent.

Case Study Example : A study published in a peer-reviewed journal explored the compound's efficacy against certain cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, suggesting its potential as an anti-cancer drug .

Neuropharmacology

The compound's morpholine group suggests possible interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies.

Data Table: Neuropharmacological Effects

Chemical Biology

In chemical biology, this compound is studied for its role in enzyme inhibition and as a probe for biological systems.

Case Study Example : Research indicated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders .

Summary of Findings

The diverse applications of this compound highlight its significance in various fields of research:

- Medicinal Chemistry : Potential anti-cancer properties.

- Neuropharmacology : Interaction with neurotransmitter systems, suggesting antidepressant and antipsychotic potentials.

- Chemical Biology : Enzyme inhibition capabilities that may aid in metabolic disorder treatments.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride: Similar in structure but differs in its functional groups and overall reactivity.

4-Hydroxy-2-quinolones: Shares some structural similarities but has different biological activities and applications.

Uniqueness

What sets 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL apart is its unique combination of the benzodiazole core with the morpholin-4-ylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Overview

2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL is a synthetic compound belonging to the class of benzodiazole derivatives. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The focus of this article is to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Solubility: Soluble in organic solvents like DMSO.

- Toxicity: Classified as harmful if swallowed and causes skin irritation .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity: Potential against certain bacterial strains through inhibition of bacterial growth.

- Anticancer Properties: Indications of cytotoxic effects on cancer cell lines, potentially through apoptosis induction.

Case Studies and Research Findings

- Antimicrobial Activity Study:

- Cytotoxicity in Cancer Cells:

- Mechanistic Insights:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL and related benzodiazole derivatives?

Synthesis typically involves multi-step reactions starting with functionalized benzimidazole precursors. For example, morpholine-containing side chains are introduced via nucleophilic substitution or reductive amination. A common approach involves:

- Step 1 : Condensation of 2-aminophenol derivatives with aldehydes or ketones under acidic conditions to form the benzimidazole core.

- Step 2 : Alkylation or Mannich-type reactions to introduce the morpholin-4-ylmethyl group at the 4-position. Reaction conditions (e.g., solvent, temperature, and catalysts like NaBH4 or Hantzsch ester) significantly impact yield and purity .

- Characterization : Confirmation via (e.g., δ 3.6–4.0 ppm for morpholine protons), , and IR spectroscopy (N–H stretching ~3400 cm) is critical .

Q. How can researchers validate the structural purity of this compound during synthesis?

Combined analytical techniques are essential:

- Chromatography : HPLC or TLC to monitor reaction progress and isolate intermediates.

- Spectroscopy :

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Elemental analysis : Match experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation indicates purity) .

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry by determining the crystal structure .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for 2-Methyl-4-(morpholin-4-ylmethyl)-1H,1,3-benzodiazol-5-OL, and how are they addressed?

Crystallization difficulties due to conformational flexibility (e.g., morpholine ring puckering or benzodiazole torsional angles) require:

- Cryocooling : Stabilize crystals at 100 K to reduce thermal motion artifacts.

- Software tools : Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Validate structures using R (<5%) and GooF (0.8–1.2) metrics .

- Hydrogen bonding analysis : Graph-set notation (e.g., motifs) identifies key interactions influencing crystal packing .

Q. How do researchers reconcile contradictions between spectroscopic data and computational modeling for this compound?

Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) may arise from solvent effects or dynamic processes. Mitigation strategies include:

- Solvent corrections : Apply the IEF-PCM model in DFT calculations to account for polarity.

- Dynamic NMR : Variable-temperature experiments to detect slow conformational exchange (e.g., morpholine ring inversion) .

- Cross-validation : Compare X-ray-derived bond lengths/angles with optimized geometries from molecular mechanics (MMFF94) or quantum mechanics (B3LYP/6-31G*) .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

- Salt formation : Co-crystallize with counterions (e.g., HCl) to enhance aqueous solubility.

- Hydrogen bond donors/acceptors : Modify substituents (e.g., –OH at position 5) to improve interaction with biological targets while maintaining stability .

- Degradation studies : Monitor stability under physiological pH (1.2–7.4) and UV light using accelerated aging protocols .

Q. Methodological Considerations

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Scaffold diversification : Introduce substituents at positions 2 (methyl), 4 (morpholin-4-ylmethyl), and 5 (–OH) to probe steric and electronic effects.

- Bioisosteric replacements : Replace the morpholine ring with piperazine or thiomorpholine to assess pharmacophore requirements .

- Biological assays : Pair synthetic analogs with enzymatic assays (e.g., IC determination) and molecular docking (AutoDock Vina) to correlate structural features with activity .

Q. What computational tools are recommended for predicting intermolecular interactions in crystals or protein-ligand complexes?

- Mercury (CCDC) : Analyze crystal packing and hydrogen-bonding networks.

- PLATON : Validate structural geometry and detect twinning or disorder .

- MD simulations (GROMACS) : Simulate ligand-protein binding dynamics over 100 ns trajectories to identify key residues (e.g., hydrophobic pockets or catalytic sites) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values?

Properties

IUPAC Name |

2-methyl-4-(morpholin-4-ylmethyl)-1H-benzimidazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-9-14-11-2-3-12(17)10(13(11)15-9)8-16-4-6-18-7-5-16/h2-3,17H,4-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASWQTZQJWQZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC(=C2CN3CCOCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.